molecular formula C9H7BrN2S B182969 2-Amino-4-(4-bromophenyl)thiazole CAS No. 2103-94-8

2-Amino-4-(4-bromophenyl)thiazole

Cat. No. B182969
CAS RN: 2103-94-8
M. Wt: 255.14 g/mol
InChI Key: ZBRNKOLWXWMLTA-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromophenyl)thiazole is a compound that belongs to the thiazole family, which is characterized by a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The presence of the amino group at the 2-position and a bromophenyl group at the 4-position distinguishes this compound and can influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of brominated phenyl compounds with thiourea or other sulfur-containing reagents. For example, 2-amino (4-chloro phenyl)thiazoles were synthesized by reacting p-chloro phenacyl bromide with thiourea in a microwave synthesizer . Although the provided papers do not describe the synthesis of 2-Amino-4-(4-bromophenyl)thiazole directly, similar synthetic methods could be applied by substituting the appropriate bromophenyl compound.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their chemical and physical properties. The papers provided discuss the structural characterization of various thiazole compounds using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy . These studies reveal the importance of hydrogen bonding networks in the solid-state packing of thiazole derivatives and how substituents affect the molecular geometry and electronic structure.

Chemical Reactions Analysis

Thiazole compounds can participate in various chemical reactions due to their reactive amino group and the potential for nucleophilic substitution at the bromophenyl moiety. For instance, 2-amino-5-bromo-1,3,4-thiadiazoles exhibit ambident nucleophilicity, leading to a range of derivatives through alkylation, acylation, and nitrosation reactions . Similarly, 2-Amino-4-(4-bromophenyl)thiazole could undergo reactions at both the amino and bromophenyl sites, allowing for the synthesis of a diverse array of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing or donating groups can affect properties such as solubility, thermal stability, and fluorescence. For example, polyimides derived from thiazole-containing diamines exhibit excellent solubility, film-forming capability, and high thermal stability . The fluorescence properties of thiazole compounds can also be modulated by the nature of the substituents . These properties are essential for applications in materials science and optoelectronics.

Scientific Research Applications

Corrosion Inhibition

  • Application in Corrosion Inhibition : 2-Amino-4-(4-bromophenyl)thiazole (BPT) has been found effective as a corrosion inhibitor for mild steel in sulfuric acid environments, particularly at high temperatures. Studies show that BPT maintains high inhibition efficiency even as the temperature rises, which is attributed to its strong adsorption ability on mild steel surfaces (Gong et al., 2019).

Biological Activities

  • Enzyme Inhibition : Research indicates that 2-Amino-4-(4-bromophenyl)thiazole exhibits significant inhibition against human carbonic anhydrase I and II isoenzymes, acetylcholinesterase, and butyrylcholinesterase. These inhibitory effects are promising for potential medical applications in various diseases (Korkmaz, 2022).

Antimicrobial Properties

  • Antimicrobial Activity : Various derivatives of 2-Amino-4-(4-bromophenyl)thiazole have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds display promising antimicrobial properties, making them of interest in the development of new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).

Anticancer Activities

  • Anticancer Potential : Some studies have explored the synthesis of compounds containing 2-Amino-4-(4-bromophenyl)thiazole and evaluated their anticancer activities. These investigations suggest potential uses in cancer treatment, as certain derivatives have shown efficacy against various cancer cell lines (Hussein & Al-lami, 2022).

Safety And Hazards

2-Amino-4-(4-bromophenyl)thiazole may cause respiratory irritation, serious eye irritation, and skin irritation .

properties

IUPAC Name

4-(4-bromophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRNKOLWXWMLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347370
Record name 2-Amino-4-(4-bromophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-bromophenyl)thiazole

CAS RN

2103-94-8
Record name 2-Amino-4-(4-bromophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-bromophenyl)-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
AARM Kubba, NAHA Rahim - Journal of Pharmacy Research, 2018 - researchgate.net
Background: The goal of this work is to synthesize new derivatives, derived from the parent nucleus:[2-amino-4-(4-chlorophenyl) 1, 3-thiazole] 1 and [2-amino-4-(4-bromophenyl) 1, 3-…
Number of citations: 2 www.researchgate.net
IN Korkmaz - Biotechnology and Applied Biochemistry, 2023 - Wiley Online Library
The thiazole derivatives are desirable compounds in the evaluation of their biological activities such as antiprotozoal antibacterial, antifungal, antituberculosis. Considering the medical …
Number of citations: 1 iubmb.onlinelibrary.wiley.com
S Kaya, C Kaya, L Guo, F Kandemirli, B Tüzün… - Journal of Molecular …, 2016 - Elsevier
In the present study, to predict corrosion inhibition performances of 2-amino-4-(4-chlorophenyl)-thiazole (Inh1), 2-amino-4-(4-bromophenyl)-thiazole (Inh2), 4-(2-aminothiazole-4-yl)-…
Number of citations: 136 www.sciencedirect.com
IN Korkmaz - Cumhuriyet Science Journal, 2022 - dergipark.org.tr
Lactoperoxidase (LPO EC 1.11. 1.7) is a member of the peroxidase family and is an important glycoprotein containing heme group in its structure and showing the antimicrobial effect on …
Number of citations: 1 dergipark.org.tr
A Das, SK Ghosh, HR Bhat, J Kalita… - Current Bioactive …, 2020 - ingentaconnect.com
Background: Presentlytheeffectiveness of antifolate antimalarial drugs is decreasing due to the emergence of resistant Plasmodium strains. The aim of the present study was to …
Number of citations: 6 www.ingentaconnect.com
K Shibasaki, H Togo - European Journal of Organic Chemistry, 2019 - Wiley Online Library
Treatment of alkylarenes with N‐bromosuccinimide in a mixture of ethyl acetate and water at 60 C, a mixture of acetonitrile and water at 80 C, or a mixture of diethyl carbonate and water …
E Akbarzadeh, A Shockravi, V Vatanpour - Polymer, 2019 - Elsevier
A new series of polyimines (PIMs-1-9) including ortho-linked thiazole units and flexible thioether linkages were synthesized from diamine monomers (DA-1-3) and some commercially …
Number of citations: 5 www.sciencedirect.com
N Liessi, E Cichero, E Pesce, M Arkel, A Salis… - European Journal of …, 2018 - Elsevier
The most common CF mutation, F508del, impairs the processing and gating of CFTR protein. This deletion results in the improper folding of the protein and its degradation before it …
Number of citations: 29 www.sciencedirect.com
KH Lee, G Petruncio, A Shim, M Burdick… - Journal of Medicinal …, 2019 - ACS Publications
Activation of the leukotriene A 4 hydrolase (LTA 4 H) aminopeptidase (AP) activity with 4-methoxydiphenylmethane (4MDM) promoted resolution of neutrophil infiltration in a murine …
Number of citations: 14 pubs.acs.org
EM Hussein, MM Al-Rooqi, AA Elkhawaga… - Arabian Journal of …, 2020 - Elsevier
Nowadays, the growth of drug-resistant microbial strains (MDRs) is a serious public health threat worldwide. Moreover, tens of millions of people are annually diagnosed with cancer …
Number of citations: 10 www.sciencedirect.com

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